1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene
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Overview
Description
1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methoxy-benzyloxy group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the reaction of 1-chloro-2-nitrobenzene with 4-methoxybenzyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as methylene chloride and reagents like boron tribromide.
Chemical Reactions Analysis
1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The chloro and methoxy-benzyloxy groups can also participate in interactions with enzymes and receptors, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-Chloro-4-[(4-methoxybenzyl)oxy]-2-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-iodo-2-(4-methoxybenzyl)benzene: Similar structure but with an iodine atom instead of a nitro group.
4-Methoxybenzyl chloride: Lacks the nitro and chloro groups, making it less reactive in certain types of reactions.
Properties
Molecular Formula |
C14H12ClNO4 |
---|---|
Molecular Weight |
293.70 g/mol |
IUPAC Name |
1-chloro-4-[(4-methoxyphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-13(15)14(8-12)16(17)18/h2-8H,9H2,1H3 |
InChI Key |
DMAVUYUFPLGRSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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